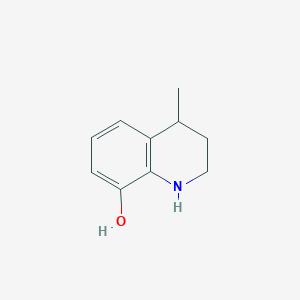

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C10H13NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-4,7,11-12H,5-6H2,1H3 |

InChI Key |

QJHMORDTGANZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2O |

Origin of Product |

United States |

Structural Significance and Prevalence of Tetrahydroquinoline Scaffolds in Advanced Organic Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) ring system is a privileged scaffold in chemistry, recognized for its widespread presence in a multitude of biologically active natural products and synthetic compounds. nih.govresearchgate.net This structural motif is a recurring feature in alkaloids and forms the core of numerous pharmaceuticals with diverse therapeutic applications, including antiarrhythmic, antiviral, and antimalarial agents. nih.gov The inherent structural features of the THQ scaffold, which include a fused benzene (B151609) and a saturated nitrogen-containing ring, provide a unique three-dimensional architecture that is conducive to interacting with biological targets.

The significance of the tetrahydroquinoline scaffold in organic synthesis stems from its versatility as a synthetic intermediate and its established role as a pharmacophore. nih.gov Chemists have developed a wide array of synthetic methodologies to construct and functionalize this heterocyclic core, including domino reactions, which allow for the efficient assembly of complex molecular structures from simple starting materials. nih.gov These synthetic strategies are crucial for generating libraries of THQ derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. nih.gov The ability to modify the THQ core directly through C-H activation or other functionalization reactions opens pathways to rapidly access diverse structural analogs.

The prevalence of the tetrahydroquinoline scaffold across various domains of chemical science is a testament to its importance. From natural alkaloids with potent biological properties to rationally designed therapeutic agents, the THQ moiety is a key building block in the development of new chemical entities. nih.govresearchgate.net

Rationale for In Depth Investigation of 4 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol and Its Functionalized Analogs

Strategic Approaches to the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline framework can be achieved through various powerful synthetic strategies. These methods range from classical cyclization reactions to modern catalytic processes that offer high efficiency and atom economy.

Cyclization Reactions for Substituted Tetrahydroquinolin-8-ol Formation

Cyclization reactions represent a fundamental approach to the synthesis of the tetrahydroquinoline ring system. Classical methods like the Skraup and Friedländer syntheses are foundational for creating the quinoline (B57606) precursor, which can then be reduced to the desired tetrahydroquinoline. rroij.com For the specific synthesis of this compound, a plausible route would involve the initial synthesis of 4-methylquinolin-8-ol. This could be achieved via a modified Skraup reaction using 2-aminophenol, crotonaldehyde (B89634) (to introduce the 4-methyl group), and an oxidizing agent.

Another approach involves domino reactions, which allow for the construction of complex molecules in a single synthetic operation without isolating intermediates. nih.gov These processes are highly efficient and can generate diverse substitution patterns on the tetrahydroquinoline core.

Multicomponent Reactions, including Catalytic Povarov Reactions

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that combine three or more starting materials in a single step to form a complex product. The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. researchgate.net This reaction typically involves the [4+2] cycloaddition of an in situ-formed imine with an electron-rich alkene. researchgate.net

In the context of this compound, a hypothetical Povarov reaction could involve 2-aminophenol, an aldehyde, and an alkene bearing the methyl group at the appropriate position. The reaction is often catalyzed by Lewis or Brønsted acids. The versatility of the Povarov reaction allows for the introduction of various substituents, making it a powerful tool for creating libraries of tetrahydroquinoline derivatives.

Catalytic Hydrogenation and Transfer Hydrogenation of Quinolines and Dihydroquinolines

Catalytic hydrogenation of the corresponding quinoline derivative is one of the most direct methods to obtain 1,2,3,4-tetrahydroquinolines. This process typically involves the use of a heterogeneous or homogeneous catalyst and a hydrogen source. For the synthesis of this compound, the precursor 4-methylquinolin-8-ol would be subjected to hydrogenation.

Research on the hydrogenation of analogous structures, such as 8-methylquinoline (B175542), provides valuable insights into potential reaction conditions. nih.gov A study on the hydrogenation of 8-methylquinoline over a Ru/Al2O3 catalyst demonstrated the successful conversion to 1,2,3,4-tetrahydro-8-methylquinoline. nih.gov The reaction conditions and outcomes for this analogous hydrogenation are summarized in the table below.

| Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Product |

|---|---|---|---|---|---|

| Ru/Al2O3 | Dioxane | 160-180 | 7 | ~100 | 1,2,3,4-Tetrahydro-8-methylquinoline |

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include isopropanol, formic acid, and their salts. This method is often considered safer and more practical for laboratory-scale synthesis. The application of transfer hydrogenation to 4-methylquinolin-8-ol would be a viable route to the target compound.

Borrowing Hydrogen Methodologies for Tetrahydroquinoline Synthesis

Copper-Catalyzed Domino Cyclization Routes

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. For the construction of tetrahydroquinoline scaffolds, copper-catalyzed domino cyclization routes offer an efficient pathway. These reactions can involve multiple bond-forming events in a single catalytic cycle. Although a specific copper-catalyzed domino cyclization for this compound has not been reported, the versatility of copper catalysis in C-N and C-C bond formation suggests its potential applicability.

Asymmetric Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. The development of asymmetric synthetic methods to access enantiomerically pure forms of such compounds is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer.

The asymmetric reduction of a prochiral precursor, such as 4-methyl-8-hydroxy-1,2-dihydroquinoline or 4-methylquinolin-8-ol, is a common strategy. This can be achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation using chiral catalysts. Chiral metal complexes, often featuring ligands such as BINAP or chiral diamines, are frequently employed to induce enantioselectivity.

For instance, biomimetic asymmetric reduction using chiral and regenerable NAD(P)H models in the presence of a ruthenium catalyst has been shown to be effective for the enantioselective reduction of quinazolinones, a related class of N-heterocycles. dicp.ac.cn This approach could potentially be adapted for the asymmetric synthesis of chiral this compound. The success of such a strategy would depend on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the substrate during the hydride transfer step.

Chiral Organocatalysis Utilizing Phosphoric Acids for Enantioselective Transformations

Chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from BINOL, have emerged as powerful organocatalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts operate by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

One of the most prominent applications of CPAs is in the asymmetric Povarov reaction (a formal aza-Diels-Alder reaction), which constructs the tetrahydroquinoline core by reacting anilines, aldehydes, and alkenes. rsc.org For instance, a three-component Povarov reaction using a chiral phosphoric acid catalyst can afford cis-4-amino-2-aryl-1,2,3,4-tetrahydroquinolines in high yields with excellent diastereoselectivities (>95%) and almost perfect enantioselectivities (up to >99% ee). A key advantage of this method is its applicability to a wide range of anilines and even aliphatic aldehydes.

Another strategy involves the CPA-catalyzed asymmetric reduction of quinolines, which are often generated in situ. A one-pot, two-step process can be employed where 2-aminochalcones first undergo a CPA-catalyzed dehydrative cyclization to form a quinoline intermediate. This intermediate is then asymmetrically reduced in the same pot by the same chiral phosphoric acid catalyst using a hydrogen source like Hantzsch ester, yielding chiral tetrahydroquinolines with excellent yields and enantioselectivities. frontiersin.org This consecutive reaction demonstrates the versatility of a single organocatalyst to perform multiple distinct transformations.

The enantioselectivity of these reactions is often highly dependent on the solvent, with less polar solvents generally leading to better results by minimizing solvation of the hydrogen-bonded catalyst-substrate complex. The structure of the CPA itself is also critical; catalysts with bulky groups, such as H8-BINOL-derived phosphoric acids with 9-anthracenyl substituents, can significantly enhance both diastereoselectivity and enantioselectivity.

| Reaction Type | Catalyst | Key Features | Yield | Stereoselectivity |

| Three-Component Povarov | Chiral Phosphoric Acid (CPA) | Forms 4-aminotetrahydroquinolines. | High | >95% dr, up to >99% ee |

| Consecutive Cyclization/Reduction | Chiral Phosphoric Acid (CPA) | One-pot synthesis from 2-aminochalcones. | Excellent | Excellent ee |

| Four-Component Cyclization | H8-BINOL-based Phosphoric Acid | Synthesizes THQs with two quaternary centers. | High | High dr, up to 95% ee |

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Rhodium, Iridium)

Transition metals, particularly rhodium (Rh) and iridium (Ir), are at the forefront of catalytic asymmetric hydrogenation and other transformations for producing chiral tetrahydroquinolines. These methods are highly valued for their efficiency and high levels of stereocontrol.

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes, when paired with chiral phosphine (B1218219) ligands, are exceptionally effective for the asymmetric hydrogenation of quinolines. A notable system involves an in-situ-prepared catalyst from [Ir(COD)Cl]2 and a chiral bisphosphine ligand like (R)-MeO-Biphep. The addition of iodine as an additive is often crucial for activating the catalyst and achieving high enantioselectivity. These reactions can proceed at room temperature under hydrogen pressure, delivering optically active tetrahydroquinolines with excellent conversions and high to excellent enantioselectivities. The choice of solvent can be critical, with THF, benzene (B151609), and dichloromethane (B109758) often providing good results.

Iridium catalysts have also been successfully applied in asymmetric transfer hydrogenation reactions, which use hydrogen donors like Hantzsch esters instead of hydrogen gas. This approach avoids the need for high-pressure equipment. For example, a system comprising [Ir(COD)Cl]2, (S)-SegPhos, and iodine can effectively catalyze the transfer hydrogenation of 2-substituted quinolines, achieving up to 88% ee.

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium catalysts have been instrumental in developing convergent syntheses of tetrahydroquinolines. One powerful strategy involves the Rh-catalyzed conjugate addition of 2-aminophenyl boronic acid derivatives to α,β-unsaturated enones. nih.govwikipedia.org This reaction, when followed by an in-situ reductive cyclization using a reagent like sodium triacetoxyborohydride, produces 2,4-disubstituted tetrahydroquinolines. By employing chiral ligands, this process can be rendered asymmetric, affording products with high diastereoselectivity (favoring the cis isomer) and enantioselectivity. wikipedia.org This method allows for combinatorial variation of substituents on the tetrahydroquinoline ring system. nih.gov

| Metal | Reaction Type | Catalyst System Example | Key Features | Enantiomeric Excess (ee) |

| Iridium | Asymmetric Hydrogenation | [Ir(COD)Cl]2 / (R)-MeO-Biphep / I2 | Direct hydrogenation of quinolines. | High to excellent |

| Iridium | Asymmetric Transfer Hydrogenation | [Ir(COD)Cl]2 / (S)-SegPhos / I2 | Uses Hantzsch esters as H-source. | Up to 88% ee |

| Rhodium | Conjugate Addition / Cyclization | Rh-catalyst / Chiral Ligand | Convergent route from boronic acids and enones. | High |

Diastereoselective and Enantioselective Control in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The precise, stereocontrolled formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single cascade or domino reaction is a hallmark of modern synthetic efficiency. Several methodologies achieve this for the synthesis of complex tetrahydroquinolines.

Palladium-Catalyzed Alkene Carboamination: An innovative approach involves the asymmetric palladium-catalyzed carboamination of aniline (B41778) derivatives that have a pendant alkene group. This reaction couples the aniline with an aryl or alkenyl halide. The transformation simultaneously forms a C-N bond, a C-C bond, and a stereocenter. A catalyst system composed of Pd2(dba)3 and a chiral ligand like (S)-Siphos-PE has proven effective. This method is particularly noteworthy as it can generate quaternary carbon stereocenters adjacent to the nitrogen atom with high levels of enantiomeric induction (>95:5 er), a significant challenge in asymmetric catalysis.

Povarov Reaction: As mentioned previously (Sec. 2.2.1), the three-component Povarov reaction is a prime example of controlled C-C and C-N bond formation. Catalyzed by a chiral phosphoric acid, an aniline, an aldehyde, and an enecarbamate dienophile can react to form cis-4-amino-2-substituted-1,2,3,4-tetrahydroquinolines. The reaction proceeds through a stepwise mechanism where the catalyst orchestrates the formation of two new bonds and up to three contiguous stereogenic centers with excellent diastereo- and enantiocontrol.

[4+2] Annulation Reactions: Highly diastereoselective [4+2] annulation reactions provide another route. For example, ortho-tosylaminophenyl-substituted para-quinone methides can react with cyanoalkenes to construct 4-aryl-substituted tetrahydroquinolines. These reactions proceed efficiently under mild conditions and exhibit excellent diastereoselectivities (>20:1 dr), offering a direct path to complex tetrahydroquinoline frameworks. sigmaaldrich.comua.es

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered. This strategy is a reliable and powerful method for asymmetric synthesis.

A prominent example applicable to the synthesis of chiral amines is the use of Ellman's auxiliary, tert-butanesulfinamide. organic-chemistry.org For the synthesis of tetrahydroquinoline-like structures, a general approach would involve the condensation of a suitable ketone precursor with chiral (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

This imine then acts as a powerful stereodirecting electrophile. A subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent or an enolate) to the C=N bond establishes a new stereocenter. The sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, thus ensuring high stereocontrol. The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions to reveal the free chiral amine of the tetrahydroquinoline product. This methodology is highly versatile and allows access to either enantiomer of the final product simply by choosing the corresponding (R)- or (S)-sulfinamide auxiliary. researchgate.netorganic-chemistry.org

Biocatalytic Strategies (e.g., Imine Reductases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (typically in aqueous media at or near room temperature) and exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of chiral tetrahydroquinolines, imine reductases (IREDs) are particularly relevant.

A chemo-enzymatic approach has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. This strategy combines the power of biocatalysis with traditional organic reactions. A key step involves a one-pot cascade reaction using two different enzymes: an ene reductase (ERED) and an imine reductase (IRED). This bienzymatic system converts α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (97 to >99% ee). The resulting chiral amine can then be cyclized using a chemical method, such as an intramolecular Buchwald–Hartwig amination, to form the final tetrahydroquinoline product. This approach has been successfully applied to gram-scale synthesis, highlighting its potential for practical applications.

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is crucial when synthesizing substituted aromatic heterocycles, as multiple isomers are often possible. In the context of this compound, synthetic strategies must selectively functionalize the desired positions on the benzene ring and control the substitution pattern on the heterocyclic ring.

Friedländer Annulation: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a foundational method for building the quinoline core. numberanalytics.com The regioselectivity of this reaction can be a challenge when unsymmetrical ketones are used. researchgate.net However, by carefully choosing the catalyst and reaction conditions, a high degree of regiocontrol can be achieved. For example, ionic liquids have been shown to promote regiospecific Friedländer annulations. numberanalytics.com The reaction can also be performed under catalyst-free conditions in water, offering a green approach where the inherent reactivity of the substrates dictates the outcome. researchgate.net

Povarov Reaction: The regioselectivity of the Povarov reaction is influenced by steric and electronic factors of the reactants (the imine and the alkene). The use of Lewis or Brønsted acid catalysts can enhance selectivity by modulating the electronics of the intermediates. For instance, in the synthesis of 2,4-disubstituted tetrahydroquinolines, the reaction typically shows high selectivity for these isomers over others, such as 2,3-disubstituted products, depending on the dienophile used. This control is essential for building the desired substitution pattern.

Directed Lithiation: For functionalizing a pre-existing tetrahydroquinoline ring, directed ortho-metalation (DoM) is a powerful tool. However, traditional DoM can be challenging with the tetrahydroquinoline scaffold. A method involving the generation of a highly reactive separated ion pair using t-BuLi/L-proline has been shown to bypass typical substrate-directing effects, allowing for selective functionalization at the benzylic C4 position. This strategy enables the synthesis of 4-substituted tetrahydroquinolines that are otherwise difficult to access.

Development of Scalable and Environmentally Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on developing routes that are not only efficient but also scalable and environmentally benign ("green"). This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. nih.gov

Reactions in Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The three-component Povarov reaction has been successfully performed in water using a recyclable, non-toxic catalyst like p-sulfonic acid calixarene. This approach provides a very efficient and green alternative to traditional methods that rely on volatile organic solvents. rsc.org Similarly, the Friedländer reaction can be conducted in water without any catalyst, simplifying the process and reducing environmental impact. researchgate.net

Atom-Economical Methodologies: Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. The "borrowing hydrogen" (BH) methodology is an excellent example. A manganese PN3 pincer complex has been used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. This one-pot cascade reaction forms a C-C and a C-N bond with water as the only byproduct, representing a highly atom-efficient pathway.

Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Tetrahydroquinoline derivatives have been synthesized via electrochemical hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a solvent. This method operates under mild conditions at room temperature and is highly efficient.

| Green Strategy | Methodology | Key Advantages |

| Green Solvent | Povarov or Friedländer reaction in water | Avoids volatile organic solvents; non-toxic; simplified workup. rsc.orgresearchgate.net |

| Atom Economy | Borrowing Hydrogen (BH) with Mn-catalyst | Forms C-C and C-N bonds with water as the sole byproduct. |

| Biocatalysis | Chemo-enzymatic synthesis with IREDs | Mild aqueous conditions; high enantioselectivity; renewable catalysts. |

| Alternative Energy | Electrochemical hydrogenation | Avoids chemical reductants; mild conditions; high efficiency. |

Chemical Transformations and Functionalization of 4 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Reactivity Patterns of the Saturated Nitrogen Heterocycle within the Tetrahydroquinoline System

The 1,2,3,4-tetrahydroquinoline (B108954) core contains a saturated six-membered nitrogen heterocycle, structurally analogous to piperidine (B6355638) fused to a benzene (B151609) ring. The chemical reactivity of this moiety closely resembles that of acyclic secondary amines. msu.edu The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent nucleophilicity makes it the primary site for reactions with electrophiles.

The saturated nature of the heterocyclic ring means it lacks the aromatic stability of its quinoline (B57606) counterpart. Consequently, it can undergo oxidation or dehydrogenation under appropriate conditions to form the corresponding aromatic quinoline. The reactivity of this nitrogen is also influenced by the electronic effects of substituents on the aromatic portion of the molecule. The electron-donating hydroxyl group at the 8-position can modulate the nucleophilicity of the nitrogen atom. Saturated nitrogen heterocycles are pivotal structural motifs in a vast number of biologically active compounds, and their reactivity is fundamental to the synthesis of new derivatives. nih.govresearchgate.net

Modifications and Derivatizations at the Nitrogen Atom (e.g., N-Alkylation, N-Protection)

The secondary amine within the tetrahydroquinoline ring is a prime target for functionalization, most commonly through N-alkylation and N-protection reactions.

N-Alkylation: This process involves the introduction of an alkyl or substituted alkyl group onto the nitrogen atom. N-alkylation is a key strategy for synthesizing libraries of compounds with diverse biological activities, as the nature of the N-substituent can significantly impact a molecule's pharmacological profile. acs.org Reductive amination is a common method, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. acs.org Another approach is direct alkylation using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The reaction conditions, such as the choice of base and solvent, can be optimized to favor N-alkylation over potential O-alkylation of the phenolic hydroxyl group. nih.govjuniperpublishers.com

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Reductive Alkylation | Aldehyde (e.g., 4-trifluoromethylbenzaldehyde), Hantzsch ester, Arylboronic acid catalyst | DCE, 60 °C | N-Alkyl Tetrahydroquinoline | acs.org |

| Direct Alkylation | Alkyl Halide (e.g., 3,4-dimethoxyphenethyl bromide), Base (e.g., K₂CO₃) | DMF, 80 °C | N-Alkyl Tetrahydroquinoline | nih.gov |

N-Protection: Protecting the nitrogen atom is a common strategy in multi-step syntheses to prevent unwanted side reactions or to direct the reactivity of other functional groups. For instance, in electrophilic aromatic substitution reactions like nitration, the unprotected secondary amine would be protonated under acidic conditions, leading to the formation of an ammonium (B1175870) ion which is a deactivating, meta-directing group. By protecting the nitrogen with a group such as an acetyl (Ac) or trifluoroacetyl (TFA) group, the nitrogen's deactivating effect is lessened, and the regiochemical outcome of the substitution can be controlled. researchgate.net The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable afterward. researchgate.net

| Protecting Group | Reagent for Protection | Deprotection Conditions | Purpose | Reference |

|---|---|---|---|---|

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride (B1165640) | Basic hydrolysis (e.g., K₂CO₃/MeOH) | Directing electrophilic aromatic substitution | researchgate.net |

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Masking amine reactivity | researchgate.net |

Functionalization and Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the 8-position is another key site for chemical modification. This group imparts weakly acidic properties to the molecule and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This enables a variety of substitution reactions.

O-Alkylation and O-Acylation: Similar to the nitrogen atom, the hydroxyl group can be alkylated or acylated. O-alkylation is typically achieved by reacting the compound with an alkyl halide in the presence of a base. The regioselectivity between N- and O-alkylation can be a challenge, as both the secondary amine and the phenoxide are nucleophilic. The outcome often depends on the reaction conditions (e.g., solvent, base, temperature) and the principles of Hard and Soft Acid and Base (HSAB) theory. nih.govmdpi.com For example, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF can facilitate the formation of the phenoxide, which may then react with an alkylating agent. mdpi.com O-acylation can be readily achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to form ester derivatives.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent (e.g., DMF) | 8-Alkoxy-4-methyl-1,2,3,4-tetrahydroquinoline | nih.govmdpi.com |

| O-Acylation | Acyl Chloride (e.g., Acetyl chloride) or Anhydride | Base (e.g., Pyridine) | 4-Methyl-1,2,3,4-tetrahydroquinolin-8-yl acetate | arabjchem.org |

Derivatization Strategies for Analytical and Mechanistic Investigations

Specific chemical transformations are employed not just to create new compounds, but also to facilitate their analysis and study.

The presence of a stereocenter at the C-4 position means that 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) of a sample is crucial in pharmaceutical development. A common method involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA). The reaction of the secondary amine with an optically pure reagent, such as (–)-(1R)-menthyl chloroformate, results in the formation of two diastereomeric carbamates. scirp.org These diastereomers, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.org

| Purpose | Chiral Derivatizing Agent (CDA) | Reaction Site | Resulting Products | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Enantiomeric Purity Assessment | (–)-(1R)-Menthyl chloroformate | Nitrogen atom | Diastereomeric carbamates | GC or HPLC on an achiral column | scirp.org |

For quantitative analysis, especially at low concentrations, it is often necessary to derivatize the analyte to enhance its detectability. This compound can be reacted with a "tagging" reagent that introduces a chromophore or fluorophore into the molecule. For example, reacting the amine or hydroxyl group with dansyl chloride introduces a highly fluorescent dansyl group. This allows for very sensitive detection using fluorescence detectors in HPLC. Similarly, introducing a group with strong UV absorbance can improve detection limits in standard HPLC-UV systems. This strategy is vital in bioanalytical methods for measuring drug concentrations in biological matrices.

The core structure of this compound is an attractive scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery. rsc.org The two reactive handles—the secondary amine and the phenolic hydroxyl group—allow for a wide range of modifications. Using combinatorial chemistry or parallel synthesis techniques, the core scaffold can be reacted with a diverse set of building blocks. For example, an array of different aldehydes can be used in reductive amination reactions to generate a library of N-substituted analogs. acs.org Similarly, a variety of acyl chlorides or sulfonyl chlorides can be used to functionalize the nitrogen or oxygen atoms. This approach allows for the rapid generation of hundreds or thousands of structurally related compounds, enabling the exploration of structure-activity relationships (SAR) to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Spectroscopic and Crystallographic Elucidation of 4 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

No experimental ¹H, ¹³C, or 2D NMR data for 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol has been found in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Specific HRMS data, which would provide the exact mass and confirm the molecular formula of this compound, is not available in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Assignment

No published Infrared (IR) or Raman spectra for this compound could be located to allow for the identification and assignment of its functional group vibrations.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

There is no crystallographic information available from X-ray diffraction studies for this compound in the searched databases. This prevents any discussion of its solid-state structure, crystal system, or absolute configuration.

Computational Chemistry and Theoretical Insights into 4 Methyl 1,2,3,4 Tetrahydroquinolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net Calculations for tetrahydroquinoline derivatives are commonly performed using functionals like B3LYP combined with basis sets such as 6-311+G(**) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The electronic properties of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the hydroxyl (-OH) and amino (-NH-) groups, which act as electron-donating groups. The LUMO is anticipated to be distributed over the aromatic system. The presence of the electron-donating methyl group at the 4-position and the hydroxyl group at the 8-position influences the energy levels of these orbitals. DFT calculations can precisely map these orbitals and quantify their energies.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Electron-donating ability (nucleophilicity) |

| ELUMO | -0.5 to -1.0 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Table 1. Representative calculated frontier orbital energies and energy gap for substituted tetrahydroquinolines based on DFT studies. These values are illustrative for the this compound scaffold. mdpi.comresearchgate.net

DFT calculations are highly effective in predicting various spectroscopic parameters, which aids in the structural elucidation of molecules like this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting 1H and 13C NMR chemical shifts. nih.govmdpi.com Calculations can achieve high accuracy, with root-mean-square deviations (RMSD) often below 0.2 ppm for 1H and 3.0 ppm for 13C compared to experimental data. mdpi.com This predictive power is crucial for assigning complex spectra and confirming molecular structures. researchgate.net

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net DFT methods, such as B3LYP/6-311+G(**), have been successfully used to assign the vibrational modes of substituted tetrahydroquinolines. nih.gov Calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net For instance, the N-H stretching vibration is typically predicted in the 3300-3500 cm-1 region, while C-H stretching modes of the methyl group appear around 2900-3050 cm-1. researchgate.netscirp.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net This method can predict the absorption maxima (λmax) and the nature of the electronic transitions, such as π→π* transitions, which are characteristic of the aromatic quinoline (B57606) core. researchgate.net For substituted 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolines, long-wavelength bands have been assigned to π→π* transitions involving intramolecular charge transfer from the tetrahydroquinoline fragment. researchgate.net

| Spectroscopic Parameter | Predicted Range | Computational Method |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | Aromatic H: 6.0-7.0, Aliphatic H: 1.5-3.5, CH3: 1.0-1.5 | DFT/GIAO nih.govmdpi.com |

| 13C NMR Chemical Shift (ppm) | Aromatic C: 110-150, Aliphatic C: 20-50, CH3: 15-25 | DFT/GIAO nih.govmdpi.com |

| Key Vibrational Frequencies (cm-1) | O-H stretch: ~3600, N-H stretch: ~3400, C-H stretch: 2850-3000 | DFT (e.g., B3LYP/6-311+G**) researchgate.net |

| UV-Vis λmax (nm) | ~240-250 and ~280-300 | TD-DFT researchgate.net |

Table 2. Predicted spectroscopic parameters for this compound based on established computational methods for related compounds.

The non-aromatic portion of the tetrahydroquinoline ring is flexible and can adopt different conformations. Computational conformational analysis is used to identify the most stable three-dimensional structure of the molecule. The 1,2,3,4-tetrahydropyridine ring typically adopts a half-chair conformation. nih.gov For this compound, the methyl group at the C4 position can be in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the methyl group in the equatorial position is generally more stable. utdallas.edu DFT calculations can quantify the energy difference between these conformers, confirming the energetic preference.

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 4-Methyl (Equatorial) | 0.00 | Most Stable |

| 4-Methyl (Axial) | ~1.7 - 2.0 | Less Stable |

Table 3. Illustrative relative energies for the equatorial and axial conformers of the 4-methyl group, based on general principles of conformational analysis. utdallas.edu

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, including the synthesis of the tetrahydroquinoline scaffold.

The formation of tetrahydroquinolines can proceed through various synthetic routes, such as the Povarov reaction or intramolecular cyclizations. researchgate.netorganic-chemistry.org DFT calculations can map the entire reaction coordinate, identifying reactants, intermediates, transition states, and products. researchgate.net By calculating the energies of these species, a potential energy surface can be constructed, revealing the most favorable reaction pathway. For example, theoretical analyses have provided evidence that certain tetrahydroquinoline formations proceed through stepwise reactions, involving Mannich-type adducts and subsequent intramolecular Friedel-Crafts cyclization, rather than a concerted process. researchgate.net The geometries of transition states can be optimized to understand the structural requirements for the reaction to occur.

Many syntheses of tetrahydroquinolines employ transition-metal catalysts, such as those based on Ruthenium, Palladium, or Iridium. organic-chemistry.orgresearchgate.netnih.gov Computational studies are crucial for understanding the role of the catalyst in the reaction mechanism. DFT can model the interaction of the catalyst with the reactants, the formation of key catalytic intermediates (like metallacarbenes), and the energetics of the catalytic cycle. researchgate.net For instance, in a Ruthenium-catalyzed intramolecular C-H functionalization to form a tetrahydroquinoline, DFT calculations have been used to compute the relative free energies of intermediates and transition states, confirming the energetic feasibility of the proposed catalytic cycle. researchgate.net Such analyses help in optimizing reaction conditions and designing more efficient catalysts.

Theoretical Studies on Intramolecular Interactions and Charge Delocalization

Theoretical and computational chemistry provide powerful tools for understanding the intricate electronic structure and non-covalent interactions that govern the properties of molecules like this compound. While specific computational studies focusing exclusively on this molecule are not extensively available in the current literature, valuable insights can be drawn from theoretical analyses of its core structure, particularly the parent compound 8-hydroxyquinoline (B1678124) and related tetrahydroquinoline derivatives. These studies primarily employ Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM) to elucidate the nature of intramolecular interactions and charge delocalization.

A key feature of the this compound structure is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at position 8 and the nitrogen atom (N) of the tetrahydroquinoline ring. This interaction is expected to play a significant role in determining the molecule's conformational stability and electronic properties.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. A crucial aspect of this analysis is the examination of "donor-acceptor" interactions, which quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these interactions, denoted as E(2), provides a measure of their strength.

For an intramolecular hydrogen bond of the O-H···N type, a significant donor-acceptor interaction is expected between a lone pair (LP) of the nitrogen atom (the hydrogen bond acceptor) and the antibonding orbital (σ) of the O-H bond (the hydrogen bond donor). This interaction, represented as LP(N) → σ(O-H), signifies the delocalization of electron density from the nitrogen to the O-H bond, which is a hallmark of hydrogen bonding. While specific E(2) values for this compound are not published, studies on similar systems with intramolecular hydrogen bonds show that these stabilization energies can be significant, often in the range of several kcal/mol, confirming the presence and strength of the hydrogen bond.

Quantum Theory of Atoms in Molecules (AIM):

The AIM theory, developed by Richard Bader, provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density (ρ(r)). Within this framework, a chemical bond is characterized by the presence of a bond critical point (BCP) between two atoms. The properties of the electron density at this BCP, such as its magnitude (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the interaction.

For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom (in this case, nitrogen) is a primary indicator of the interaction. The values of ρ(BCP) and ∇²ρ(BCP) can further classify the hydrogen bond. Generally, for hydrogen bonds:

A positive value of ∇²ρ(BCP) indicates a "closed-shell" interaction, which is typical for hydrogen bonds and other non-covalent interactions.

The value of ρ(BCP) correlates with the strength of the bond; higher values suggest a stronger interaction.

In studies of 8-hydroxyquinoline, topological analysis has been used to characterize the intramolecular O-H···N hydrogen bond, confirming its presence and providing quantitative measures of its strength. It is reasonable to expect that a similar analysis of this compound would yield analogous results, demonstrating a BCP between the hydroxyl hydrogen and the ring nitrogen, with topological parameters indicative of a moderately strong, stabilizing intramolecular hydrogen bond.

The following table summarizes the expected key findings from NBO and AIM analyses on the intramolecular hydrogen bond in this compound, based on data from analogous systems.

| Theoretical Method | Interaction Analyzed | Key Parameters | Expected Findings for this compound |

| NBO | Intramolecular H-Bond | E(2) Stabilization Energy | Significant stabilization energy for the LP(N) → σ*(O-H) interaction, confirming a strong hydrogen bond. |

| Charge Delocalization | Donor-Acceptor Interactions | Delocalization of electron density from the nitrogen lone pair and aromatic ring π-system to adjacent antibonding orbitals, contributing to molecular stability. | |

| AIM | Intramolecular H-Bond | Bond Critical Point (BCP) | Presence of a BCP between the hydroxyl H and the ring N. |

| Electron Density at BCP (ρ(BCP)) | Value indicative of a moderate to strong hydrogen bond. | ||

| Laplacian of Electron Density (∇²ρ(BCP)) | Positive value, characteristic of a closed-shell interaction typical of hydrogen bonds. |

Advanced Applications and Future Research Directions of Tetrahydroquinoline Derivatives in Synthetic Chemistry

Utility as Chiral Building Blocks in Natural Product and Complex Molecule Synthesis

The tetrahydroquinoline motif is a ubiquitous structural feature in a wide array of biologically active natural products, particularly alkaloids. nih.gov This natural prevalence has established chiral tetrahydroquinolines as exceptionally valuable building blocks for the asymmetric synthesis of complex molecules and novel pharmaceutical agents. The inherent chirality and conformational rigidity of the scaffold make it an ideal starting point for constructing stereochemically complex targets.

Enantioenriched 1,2,3,4-tetrahydroquinoline (B108954) derivatives are versatile chiral intermediates in synthetic chemistry. acs.org The development of efficient synthetic protocols, particularly through asymmetric catalysis, has been a major focus of research. acs.org Methods such as the asymmetric hydrogenation of quinolines are employed to produce optically active tetrahydroquinolines, which can then be elaborated into more complex structures. acs.org

The synthesis of natural product analogues often leverages the pre-existing stereocenter of a chiral tetrahydroquinoline scaffold. By applying various synthetic transformations to the core, chemists can access a range of complex molecules that would be difficult to synthesize otherwise. This approach is central to the creation of spiro-tetrahydroquinoline scaffolds and other intricate heterocyclic systems found in bioactive compounds. rsc.orgresearchgate.net The strategic use of these chiral synthons allows for the efficient construction of molecules with potential therapeutic properties, building upon the structural motifs validated by nature. nih.gov

Design and Development of Novel Catalytic Systems Incorporating Tetrahydroquinoline Moieties

Beyond their role as synthetic targets, tetrahydroquinoline derivatives are themselves being incorporated into the structure of ligands for asymmetric catalysis. The rigid, fused-ring structure of the scaffold is advantageous for creating a well-defined chiral environment around a metal center, which is crucial for achieving high levels of stereoselectivity in chemical reactions.

Recent research has focused on the development of novel chiral ligands based on the tetrahydroquinoline framework for use in transition metal catalysis.

Chiral Diamine Ligands: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been successfully employed as ligands in rhodium and other metal complexes. mdpi.com These catalytic systems have proven effective in the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The tetrahydroquinoline-based ligand effectively controls the facial selectivity of the hydride transfer, leading to the formation of chiral tetrahydroisoquinoline products.

N-Heterocyclic Carbene (NHC) Precursors: The tetrahydroquinoline scaffold has been used to synthesize novel chiral N-heterocyclic carbene (NHC) precursors. nih.govrsc.orgrsc.org NHCs are a powerful class of ligands used in both organocatalysis and organometallic catalysis. By fusing the tetrahydroquinoline ring system to the NHC core, researchers can create a rigid and sterically defined ligand. rsc.orgrsc.org These precursors can be used to generate chiral NHC-metal complexes, such as NHC-gold(I) complexes, which have potential applications in a variety of asymmetric transformations. nih.govrsc.orgrsc.org The design strategy restricts the rotation of substituents around the N-C bond, enhancing the transfer of chirality during the catalytic process. rsc.orgrsc.org

The development of these catalytic systems highlights a shift from viewing the tetrahydroquinoline unit solely as a synthetic target to utilizing its structural and chiral features to facilitate other challenging chemical transformations.

Strategies for Scaffold Diversity and Chemical Library Generation for Research Purposes

To explore the full potential of the tetrahydroquinoline scaffold in drug discovery and chemical biology, researchers employ strategies to generate large collections of structurally diverse analogues, known as chemical libraries. These libraries are essential for screening against biological targets to identify new lead compounds. Key strategies include Diversity-Oriented Synthesis (DOS), solid-phase synthesis, and the use of multicomponent reactions.

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of compounds with high skeletal diversity, often inspired by the structures of natural products. nih.govnih.gov Starting from a common tetrahydroquinoline core, DOS strategies employ a series of branching reaction pathways to generate a wide range of different polycyclic architectures. acs.org This method allows for the exploration of a broader region of chemical space than traditional medicinal chemistry approaches. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the high-throughput generation of chemical libraries. acs.org In this method, a tetrahydroquinoline scaffold is chemically anchored to a solid support (e.g., a polymer resin). acs.orgthieme-connect.com This immobilization allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away. acs.org Diverse functional groups can be introduced at various positions on the scaffold in a stepwise fashion, leading to a large library of distinct compounds after cleavage from the support. acs.orgthieme-connect.com This has been successfully applied to generate libraries of polycyclic derivatives based on the tetrahydroquinoline core. acs.orgthieme-connect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient reactions in which three or more starting materials are combined in a single step to form a product that contains portions of all the initial reactants. This strategy is prized for its atom economy and operational simplicity. The Povarov reaction, a type of aza-Diels-Alder reaction, is a classic MCR used to synthesize tetrahydroquinolines and has been adapted to create diverse libraries of these compounds. nih.govresearchgate.net

These strategies enable the systematic exploration of the structure-activity relationships for the tetrahydroquinoline scaffold, accelerating the discovery of new molecules with valuable biological functions.

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Employs branching pathways from a common scaffold to create skeletally diverse molecules, often inspired by natural products. nih.govnih.gov | - Access to novel and complex molecular architectures.

| Generation of natural-product-like libraries for high-throughput screening. acs.org |

| Solid-Phase Synthesis | The tetrahydroquinoline scaffold is anchored to a polymer support, allowing for sequential reactions and simplified purification. acs.orgthieme-connect.com | - Amenable to automation and high-throughput synthesis.

| Creation of large, focused libraries with variations at specific diversity points on the scaffold. acs.orgthieme-connect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form a complex product in a single step. nih.gov | - High efficiency and atom economy.

| Rapid assembly of diverse tetrahydroquinoline cores from simple starting materials. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.